1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
This compound is a benzoxazole-triazole hybrid featuring a 4-chlorophenyl-substituted benzoxazole core fused to a 1,2,3-triazole ring with a methyl group at position 5 and an N-(2,3-dimethylphenyl)carboxamide substituent at position 2. Its molecular formula is C25H19ClN6O2, with a molecular weight of 487.91 g/mol. The benzoxazole and triazole moieties contribute to π-π stacking and hydrogen-bonding interactions, common in pharmacologically active compounds .
特性
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-5-4-6-21(15(14)2)27-25(32)23-16(3)31(30-28-23)19-11-12-22-20(13-19)24(33-29-22)17-7-9-18(26)10-8-17/h4-13H,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENWADNVBJOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that contribute to its biological activity, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C25H20ClN5O2
- Molecular Weight : 457.92 g/mol
- CAS Number : 951897-55-5
- Density : 1.42 g/cm³ (predicted)
- pKa : 10.22 (predicted)
The compound's biological activity is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation, which may lead to anticancer effects. The presence of the benzoxazole and triazole rings enhances its reactivity and affinity for biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity by inhibiting pathways such as MEK/ERK signaling. This pathway is often constitutively active in various solid tumors. For instance, studies demonstrate that the compound can inhibit phosphorylated MAPK (pMAPK) levels in cancerous tissues, suggesting a potential therapeutic application in cancer treatment .
Antimicrobial Activity
The compound has also shown promising results against a range of microbial pathogens. Benzoxazoles and their derivatives are well-known for their broad-spectrum antimicrobial properties. In vitro studies have indicated that this compound can effectively inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Study on Anticancer Activity
In a controlled study involving Sprague-Dawley rats, the administration of a structurally similar triazole compound demonstrated dose-dependent inhibition of pMAPK in liver and lung tissues. The study found that at doses of 100 mg/kg, pMAPK was inhibited by up to 99% in lung tissues and 91% in liver tissues after three days . This indicates the potential efficacy of triazole derivatives like our compound in targeting cancer pathways.
Antimicrobial Evaluation
Another study focused on the synthesis and antimicrobial evaluation of benzoxazole derivatives highlighted their effectiveness against various microbial strains. The findings showed that modifications on the benzoxazole ring could enhance antimicrobial potency significantly . This suggests that similar modifications on our compound could lead to improved biological activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClN5O2 |
| Molecular Weight | 457.92 g/mol |
| CAS Number | 951897-55-5 |
| Density | 1.42 g/cm³ (predicted) |
| pKa | 10.22 (predicted) |
| Anticancer Activity | Inhibition of pMAPK |
| Antimicrobial Activity | Broad-spectrum against bacteria |
類似化合物との比較
Functional Group Analysis
- Thione vs. Carboxamide : Compound 6h replaces the carboxamide with a thione group, reducing hydrogen-bonding capacity but enhancing lipophilicity (C=S IR peak at 1243 cm⁻¹).
- Allyl vs.
- Hydroxyethyl vs. Dimethylphenyl : The hydroxyethyl substituent in introduces a polar group, increasing aqueous solubility (density 1.51 g/cm³ vs. ~1.3–1.4 g/cm³ for aryl analogues).
Spectral and Analytical Data Comparison
IR Spectroscopy
<sup>1</sup>H-NMR
- Aromatic Protons : Compound 6h shows 12 aromatic protons (δ 6.86–7.26 ppm), while the target compound’s 2,3-dimethylphenyl group would add 4–5 aromatic protons and methyl singlets (~δ 2.2–2.6 ppm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
